

Bronopol as a Formaldehyde-Releasing Agent: A Technical Guide

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Compound of Interest

Compound Name: *Bronopol*

Cat. No.: *B193717*

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Introduction

Bronopol (2-bromo-2-nitropropane-1,3-diol) is a broad-spectrum antimicrobial agent that has been utilized for decades as a preservative in a wide range of pharmaceutical, cosmetic, and industrial applications.^{[1][2]} Its efficacy, particularly against Gram-negative bacteria such as *Pseudomonas aeruginosa*, has made it a popular choice for preserving aqueous formulations.^{[3][4]} This technical guide provides an in-depth examination of **Bronopol**'s role as a formaldehyde-releasing agent, its antimicrobial mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Bronopol is a white to pale yellow crystalline solid with good solubility in water and polar organic solvents.^{[1][2]} It was first synthesized in 1897 and its antimicrobial properties were later discovered by The Boots Company PLC in the 1960s, leading to its commercial use as a preservative in pharmaceuticals.^[1]

Physicochemical Properties of Bronopol

A summary of the key physicochemical properties of **Bronopol** is presented in Table 1.

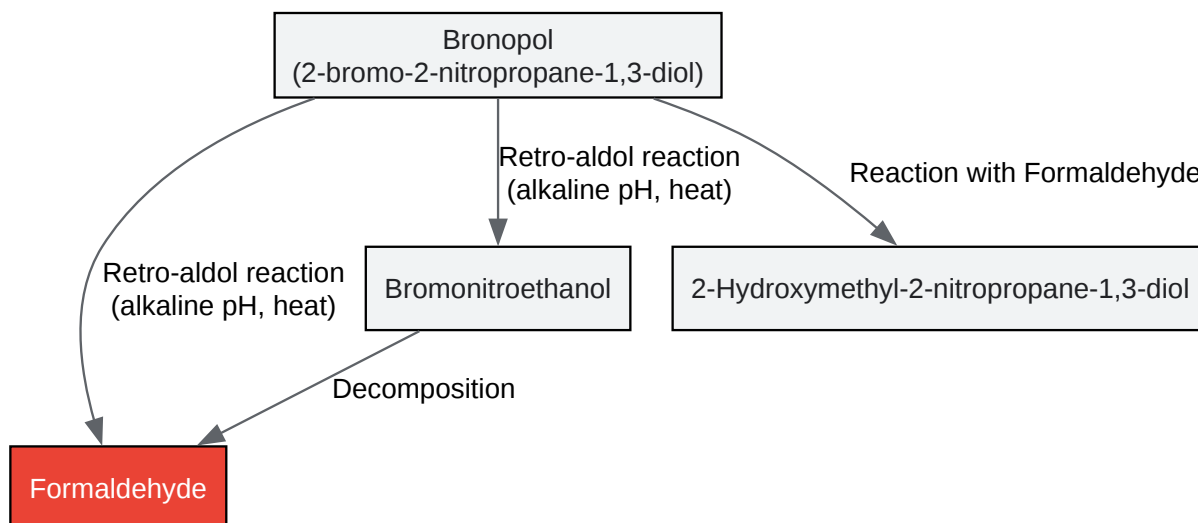
Property	Value	References
Chemical Name	2-Bromo-2-nitropropane-1,3-diol	[1]
CAS Number	52-51-7	[1]
Molecular Formula	C ₃ H ₆ BrNO ₄	[1]
Molecular Weight	199.99 g/mol	[5]
Appearance	White to pale yellow crystalline powder	[1]
Melting Point	~130 °C	[1]
Water Solubility	28% w/v at ambient temperature	[1][2]
Log P (Octanol-Water)	0.22	[5]

Mechanism of Formaldehyde Release

Bronopol's function as a formaldehyde-releasing agent is a critical aspect of its chemical behavior, particularly in aqueous solutions. The release of formaldehyde is primarily a consequence of the degradation of the **Bronopol** molecule, a process significantly influenced by the pH and temperature of the environment.[6][7]

Under alkaline conditions, **Bronopol** undergoes a retro-aldol reaction, leading to the liberation of formaldehyde and the formation of bromonitroethanol.[8] This degradation process is accelerated at elevated temperatures.[1][6] The decomposition of **Bronopol** and subsequent release of formaldehyde is a key consideration in formulation development, as it can impact product stability and safety.

Bronopol Degradation Pathway



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Figure 1: Chemical degradation pathway of **Bronopol**.^{[8][9]}

Quantitative Data on Bronopol Degradation and Formaldehyde Release

The stability of **Bronopol** and its rate of formaldehyde release are crucial parameters for formulators. The degradation of **Bronopol** is significantly faster in alkaline conditions.

Half-Life of Bronopol in Aqueous Solutions

The stability of **Bronopol** is highly dependent on the pH of the aqueous solution.

pH	Temperature	Half-Life	Reference
4	20°C	> 5 years	[5]
6	20°C	1.5 years	[5]
8	20°C	2 months	[5]
6.7	Not Specified	120 hours	[5]
7.6	Not Specified	14 hours	[5]
9.0	Not Specified	1.9 hours	[5]

Formaldehyde Release from Bronopol Solutions

The amount of formaldehyde released from **Bronopol** solutions is influenced by pH, temperature, and storage time.

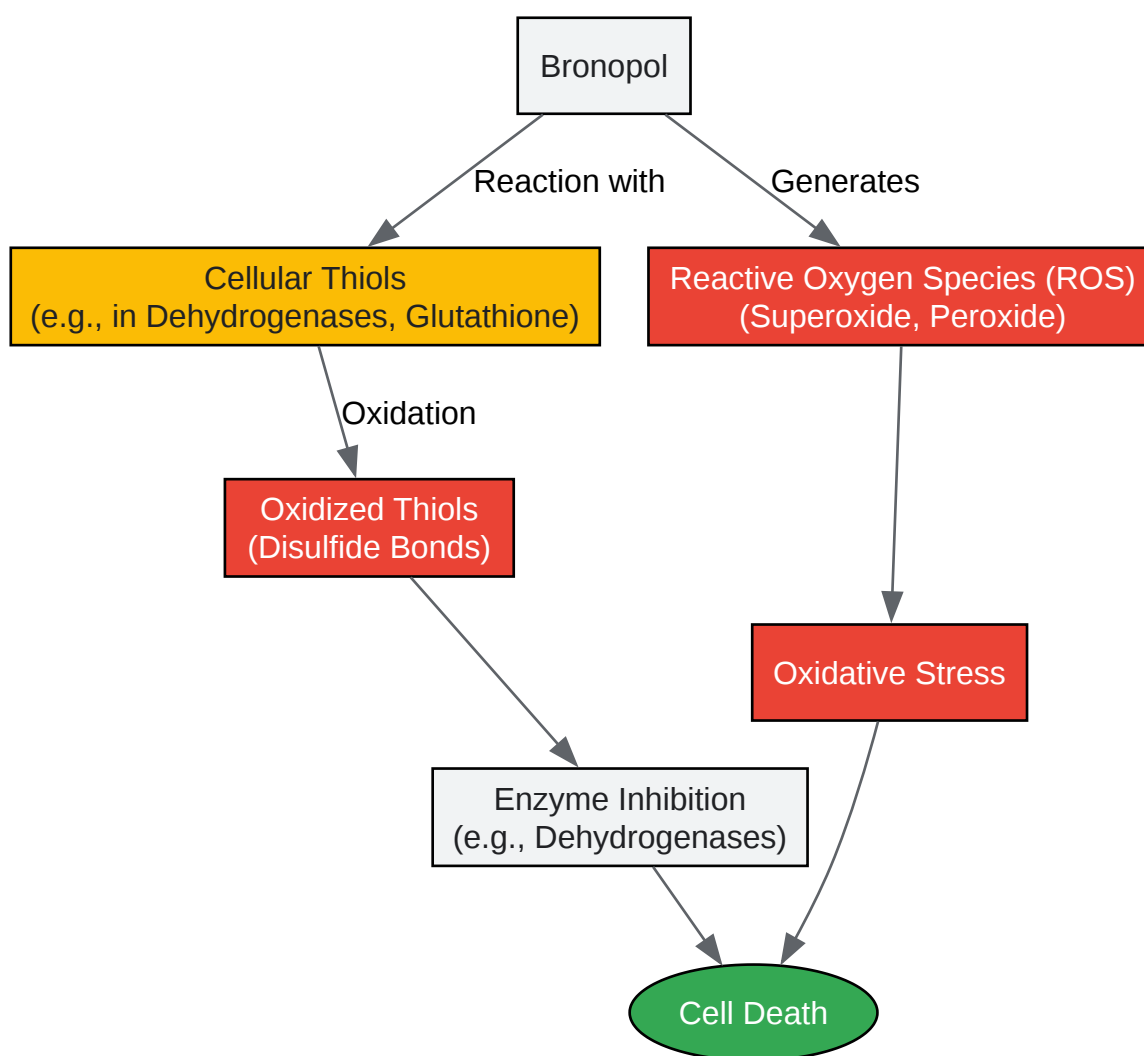
Bronopol Concentration	pH	Temperature	Storage Time	Formaldehyde Concentration (ppm)	Reference
0.1% (w/v)	8.0	25°C	24 hours	30	[6]
0.1% (w/v)	6.0	25°C	30 days	~10	[6]
0.1% (w/v)	6.0	40°C	90 minutes	~5	[7]
0.1% (w/v)	6.0	60°C	90 minutes	~15	[7]
0.1% (w/v) in lotion	Not Specified	25°C	50 days	~20	[7]

Antimicrobial Mechanism of Action

While **Bronopol** is a formaldehyde-releaser, its antimicrobial activity is not solely attributed to the liberated formaldehyde.[8] The primary mechanism of action involves the reaction of **Bronopol** with essential thiol groups within microbial cells, particularly in enzymes such as dehydrogenases.[3]

Under aerobic conditions, **Bronopol** catalyzes the oxidation of thiol groups, leading to the formation of disulfide bonds.[10] This process is accompanied by the consumption of oxygen and the generation of reactive oxygen species (ROS), such as superoxide and peroxide radicals, which contribute to the bactericidal activity.[10] The oxidation of intracellular thiols, like glutathione, disrupts the cellular redox balance and leads to oxidative stress, ultimately causing cell death.[11]

Proposed Antimicrobial Signaling Pathway of Bronopol



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Figure 2: Proposed antimicrobial signaling pathway of **Bronopol**. [3][10][11]

Minimum Inhibitory Concentration (MIC) Data

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The MIC values for **Bronopol** against a range of common microorganisms are summarized in Table 4.

Microorganism	Type	MIC (ppm or $\mu\text{g/mL}$)	Reference
<i>Pseudomonas aeruginosa</i>	Gram-negative Bacteria	15	[8]
<i>Escherichia coli</i>	Gram-negative Bacteria	15	[8]
<i>Burkholderia cepacia</i>	Gram-negative Bacteria	15	[8]
<i>Staphylococcus aureus</i>	Gram-positive Bacteria	10	[8]
<i>Staphylococcus epidermidis</i>	Gram-positive Bacteria	10	[8]
<i>Bacillus subtilis</i>	Gram-positive Bacteria	12.5	[5]
<i>Candida albicans</i>	Yeast	1600	[5]
<i>Aspergillus brasiliensis</i> (niger)	Mold	3200	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and evaluation of **Bronopol**.

High-Performance Liquid Chromatography (HPLC) for **Bronopol** and its Degradation Products

This method allows for the quantification of **Bronopol** and its degradation products in various matrices.

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m).

Reagents:

- Methanol (HPLC grade).
- Acetonitrile (HPLC grade).
- Orthophosphoric acid.
- Water (HPLC grade).
- **Bronopol** reference standard.

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water, methanol, and 0.1% phosphoric acid in acetonitrile (e.g., in a ratio of 80:10:10 v/v/v).^[12] The exact ratio may need optimization depending on the specific column and instrument.
- Standard Solution Preparation: Accurately weigh a known amount of **Bronopol** reference standard and dissolve it in methanol to prepare a stock solution.^[9] Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
- Sample Preparation: Dissolve or dilute the sample containing **Bronopol** in methanol to a suitable concentration.^[9] Filter the sample solution through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min.

- Injection volume: 20 μ L.
- Column temperature: Ambient or controlled (e.g., 30°C).
- Detection wavelength: 214 nm.[\[13\]](#)
- Analysis: Inject the standard and sample solutions into the HPLC system. Identify and quantify **Bronopol** and its degradation products based on their retention times and peak areas compared to the standards.

Spectrophotometric Determination of Formaldehyde (Acetylacetone Method)

This colorimetric method is widely used for the quantification of formaldehyde.

Instrumentation:

- Spectrophotometer capable of measuring absorbance at 412 nm.
- Water bath or heating block.

Reagents:

- Acetylacetone Reagent: Dissolve 15.4 g of ammonium acetate in 50 mL of reagent water. Add 0.20 mL of acetylacetone and 0.30 mL of glacial acetic acid. Mix thoroughly and dilute to 100 mL with reagent water.[\[14\]](#) This reagent is stable for at least two weeks when stored in a brown glass bottle in a refrigerator.
- Formaldehyde Standard Stock Solution (10 mg/mL): Prepare a stock solution of formaldehyde.
- Formaldehyde Standard Working Solutions: Prepare a series of calibration standards from the stock solution, typically ranging from 0.5 to 7.5 μ g/mL.[\[14\]](#)

Procedure:

- Sample Preparation: Dilute the sample containing formaldehyde to an appropriate concentration with reagent water.

- **Reaction:** In a test tube or vial, mix 2.0 mL of the sample (or standard solution) with 2.0 mL of the acetylacetone reagent.
- **Incubation:** Thoroughly mix the solution and place the vials in a water bath at 60°C for 10 minutes.^[14]
- **Cooling:** Remove the vials and allow them to cool to room temperature.
- **Measurement:** Transfer the solution to a cuvette and measure the absorbance at 412 nm using the spectrophotometer.
- **Quantification:** Determine the concentration of formaldehyde in the sample by comparing its absorbance to the calibration curve prepared from the standard solutions.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of **Bronopol**.

Materials:

- 96-well microtiter plates.
- Standardized microbial inoculum (approximately 5×10^5 CFU/mL).
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
- **Bronopol** stock solution.
- Sterile diluent (e.g., saline or broth).

Procedure:

- **Preparation of **Bronopol** Dilutions:** Prepare a series of two-fold dilutions of the **Bronopol** stock solution in the broth medium directly in the wells of the 96-well plate. The concentration range should bracket the expected MIC.

- Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Controls:
 - Growth Control: A well containing inoculated broth with no **Bronopol**.
 - Sterility Control: A well containing uninoculated broth.
- Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., $35^\circ\text{C} \pm 2^\circ\text{C}$) for 16-20 hours.
- Reading the Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of **Bronopol** at which there is no visible growth.

Microbial Dehydrogenase Activity Inhibition Assay

This assay assesses the effect of **Bronopol** on the overall metabolic activity of microorganisms by measuring the activity of dehydrogenase enzymes.

Principle: Dehydrogenase enzymes reduce the colorless tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), to the red-colored triphenyl formazan (TPF), which can be quantified spectrophotometrically. Inhibition of this process indicates a disruption of microbial metabolic activity.

Materials:

- Standardized microbial culture.
- Tris buffer (e.g., 0.05 M, pH 7.0).
- TTC-glucose solution (e.g., 1% TTC in a glucose solution).
- **Bronopol** solutions of varying concentrations.
- Ethanol or methanol for extraction.
- Centrifuge.

- Spectrophotometer capable of measuring absorbance at ~484 nm.

Procedure:

- Preparation of Microbial Culture: Grow the test microorganism in a suitable broth medium to a desired growth phase (e.g., mid-log phase).
- Exposure to **Bronopol**: Prepare a series of test tubes each containing a specific concentration of **Bronopol** in the growth medium. Inoculate each tube with the standardized microbial culture. Include a control tube with no **Bronopol**.
- Incubation: Incubate the tubes under optimal growth conditions for a predetermined period.
- Dehydrogenase Activity Assay:
 - At the end of the incubation period, centrifuge the cultures to pellet the cells.
 - Resuspend the cell pellets in Tris buffer.
 - Add the TTC-glucose solution to each tube and incubate in the dark at an appropriate temperature (e.g., 30°C) for a specific time (e.g., 1 hour).[\[15\]](#)
 - Stop the reaction by adding a solvent like ethanol or methanol to extract the red formazan. [\[15\]](#)
 - Centrifuge to pellet any cell debris.
 - Measure the absorbance of the supernatant at approximately 484 nm.
- Analysis: Compare the absorbance values of the **Bronopol**-treated samples to the control. A decrease in absorbance indicates inhibition of dehydrogenase activity. The percentage of inhibition can be calculated for each **Bronopol** concentration.

Preservative Efficacy Testing (PET)

This test evaluates the effectiveness of a preservative in a final product formulation. The following is a general workflow based on USP <51> guidelines.

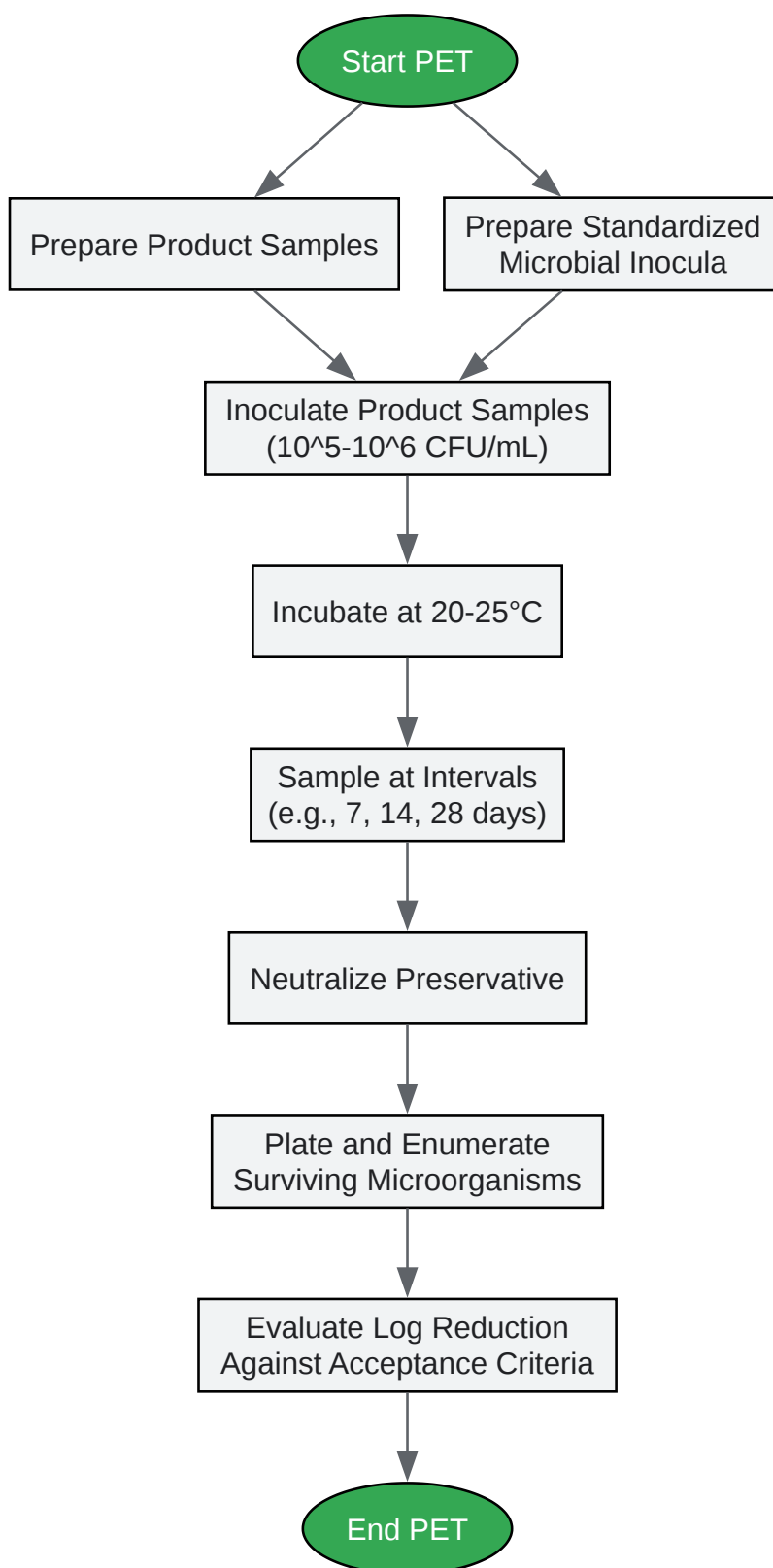
Materials:

- Final product formulation.
- Standardized cultures of specified microorganisms (e.g., *S. aureus*, *P. aeruginosa*, *E. coli*, *C. albicans*, *A. brasiliensis*).[\[14\]](#)
- Sterile containers.
- Appropriate neutralizing broth and agar media.

Procedure:

- **Product Inoculation:** Divide the product into separate containers for each challenge microorganism. Inoculate each container with a standardized microbial suspension to achieve an initial concentration of 10^5 to 10^6 CFU/mL or g of the product.[\[16\]](#)
- **Incubation:** Store the inoculated containers at a specified temperature (e.g., 20-25°C) for the duration of the test (typically 28 days).[\[12\]](#)
- **Sampling and Enumeration:** At specified intervals (e.g., 7, 14, and 28 days), withdraw an aliquot from each container.
- **Neutralization and Plating:** Neutralize the antimicrobial activity of the preservative in the aliquot using a suitable neutralizing broth. Perform serial dilutions and plate onto agar media to determine the number of viable microorganisms.
- **Evaluation:** Compare the microbial counts at each interval to the initial inoculum level. The preservative is considered effective if the microbial population is reduced to a predetermined level within a specific timeframe, and if there is no subsequent increase in the microbial count.[\[12\]](#)

Preservative Efficacy Testing (PET) Workflow



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- To cite this document: BenchChem. [Bronopol as a Formaldehyde-Releasing Agent: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193717#bronopol-s-role-as-a-formaldehyde-releasing-agent]

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